molecular formula C9H9FO3 B1470457 4-Fluoro-5-methoxy-2-methylbenzoic acid CAS No. 1427382-28-2

4-Fluoro-5-methoxy-2-methylbenzoic acid

Cat. No.: B1470457
CAS No.: 1427382-28-2
M. Wt: 184.16 g/mol
InChI Key: WXXZKKALIGCDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-methoxy-2-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methoxy-2-methylbenzoic acid typically involves the fluorination of a suitable precursor, such as 2-methylbenzoic acid, followed by methoxylation. One common method involves the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The methoxylation step can be achieved using methanol in the presence of a base like sodium methoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Industrial methods may also employ catalysts to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzoic acids.

Scientific Research Applications

4-Fluoro-5-methoxy-2-methylbenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxy-2-methylbenzoic acid depends on its specific application and the target molecule or pathway. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

4-Fluoro-5-methoxy-2-methylbenzoic acid can be compared with other similar compounds, such as:

    4-Fluoro-2-methoxybenzoic acid: Lacks the methyl group, which can affect its chemical reactivity and biological activity.

    4-Methoxy-2-methylbenzoic acid: Lacks the fluorine atom, which can influence its binding affinity and selectivity.

    2-Fluoro-5-methylbenzoic acid: Lacks the methoxy group, which can affect its solubility and bioavailability.

The presence of both the fluorine and methoxy groups in this compound makes it unique, providing a balance of properties that can be advantageous in various applications.

Properties

IUPAC Name

4-fluoro-5-methoxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-3-7(10)8(13-2)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXZKKALIGCDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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